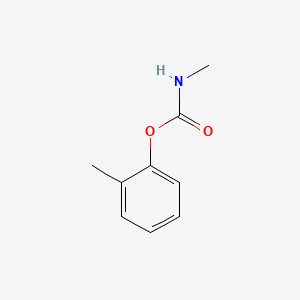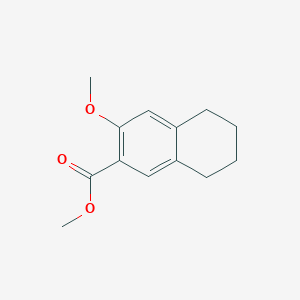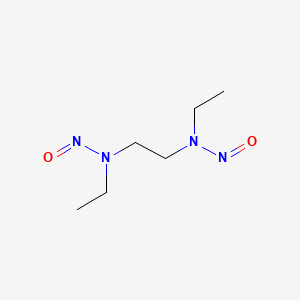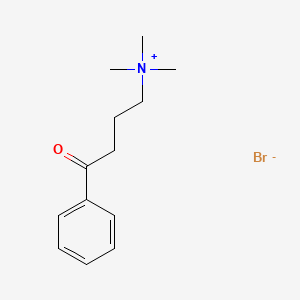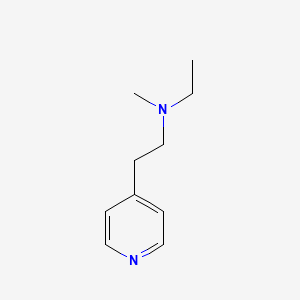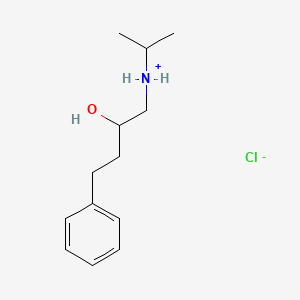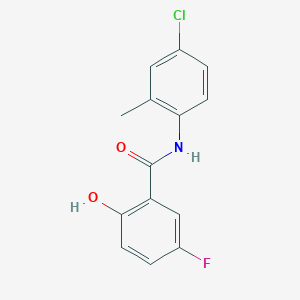
Phosphoric triamide, N,N',N''-triphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[bis(anilino)phosphoryl]aniline is an organic compound with the molecular formula C18H18N3OP It is characterized by the presence of three aniline groups attached to a phosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(anilino)phosphoryl]aniline typically involves the reaction of phosphoryl chloride with aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
POCl3+3C6H5NH2→(C6H5NH)3PO+3HCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent any unwanted side reactions. The temperature and reaction time are carefully controlled to optimize the yield of N-[bis(anilino)phosphoryl]aniline.
Industrial Production Methods
Industrial production of N-[bis(anilino)phosphoryl]aniline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[bis(anilino)phosphoryl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The aniline groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce various amines.
Scientific Research Applications
N-[bis(anilino)phosphoryl]aniline has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[bis(anilino)phosphoryl]aniline involves its interaction with various molecular targets. The phosphoryl group can form strong bonds with metal ions, making it a useful ligand in coordination chemistry. The aniline groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Aniline: A simpler compound with a single aniline group.
N,N-dimethylaniline: Contains two methyl groups attached to the nitrogen atom.
Triphenylphosphine: Similar in structure but with phenyl groups instead of aniline groups.
Uniqueness
N-[bis(anilino)phosphoryl]aniline is unique due to the presence of three aniline groups attached to a single phosphoryl group. This structure imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
5326-10-3 |
|---|---|
Molecular Formula |
C18H18N3OP |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
N-dianilinophosphorylaniline |
InChI |
InChI=1S/C18H18N3OP/c22-23(19-16-10-4-1-5-11-16,20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h1-15H,(H3,19,20,21,22) |
InChI Key |
UUSQZFAWRPTQFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NP(=O)(NC2=CC=CC=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


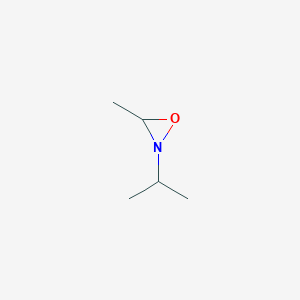
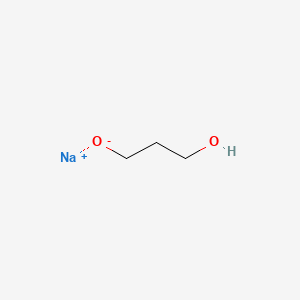
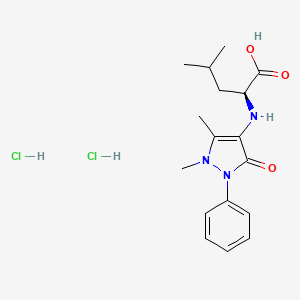

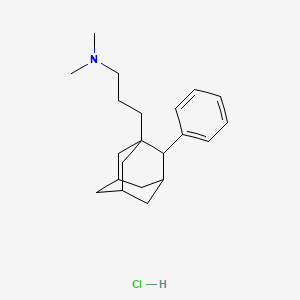
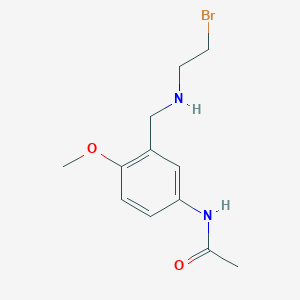
![N~1~,N~1~-Dimethyl-N~2~-[2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethyl]ethane-1,2-diamine--hydrogen chloride (1/2)](/img/structure/B13754093.png)
